1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1158680-98-8
VCID: VC2688394
InChI: InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13-12-20-21(15(13)11-14)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4
Molecular Formula: C18H25BN2O3
Molecular Weight: 328.2 g/mol

1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

CAS No.: 1158680-98-8

Cat. No.: VC2688394

Molecular Formula: C18H25BN2O3

Molecular Weight: 328.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole - 1158680-98-8

Specification

CAS No. 1158680-98-8
Molecular Formula C18H25BN2O3
Molecular Weight 328.2 g/mol
IUPAC Name 1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Standard InChI InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13-12-20-21(15(13)11-14)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3
Standard InChI Key SXVSMJSODQLQDT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4

Introduction

Structural Characteristics and Chemical Properties

1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-indazole belongs to the broader family of boron-containing heterocycles. Structurally, it shares similarities with 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole, which has a CAS number of 1003846-21-6. The compound integrates several important structural moieties:

  • An indazole core (1H-indazole) serving as the central heterocyclic system

  • A tetrahydropyran group (specifically tetrahydro-pyran-2-yl) attached at the N1 position

  • A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the C6 position

Molecular Properties

The compound's molecular properties can be estimated based on its structural components and comparison with analogous compounds:

PropertyValueBasis for Estimation
Molecular FormulaC₁₈H₂₃BN₂O₃Calculated from structure
Molecular WeightApproximately 326-330 g/molEstimated from structural components
AppearanceLikely a white to off-white solidCommon for similar heterocycles
SolubilityLikely soluble in organic solvents (DMF, DMSO, DCM)Based on similar boronated heterocycles
StabilityExpected to be stable at room temperature under inert conditionsCommon for pinacol boronic esters

The presence of the pinacol boronic ester group is particularly significant as this functionality is widely used in synthetic chemistry, especially for cross-coupling reactions. Similar boronic ester compounds, such as 1-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1220635-60-8), exhibit molecular weights in the range of 292.18 g/mol .

Synthetic Methodologies

N-Alkylation/Protection Followed by Borylation

This approach would likely involve:

  • N-protection of the indazole with the tetrahydropyran group

  • Directed borylation at the C6 position

  • Purification and isolation of the final compound

The synthesis of the structurally related 1-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves an alkylation reaction with potassium carbonate in N,N-dimethylformamide at 80°C for 5 hours . A similar approach might be applicable for the N-protection step of the target compound.

Reaction Conditions and Considerations

Based on the synthesis of similar compounds, the following reaction conditions are likely important:

Synthetic StepReagentsConditionsConsiderations
N-ProtectionTetrahydropyran derivative, base (K₂CO₃)DMF, 80°C, 5hRegioselectivity between N1/N2
BorylationBis(pinacolato)diboron, Ir or Pd catalystDry solvent, inert atmospherePosition selectivity
PurificationHPLC-MS systemsACN/water/TFA mobile phaseSimilar to methods used for compound R7.6

The synthesis of boronic ester R7.6 (1-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) yielded only 3.8% of the final product , suggesting that optimization of reaction conditions would be crucial for improving the yield of the target compound.

Applications in Chemical and Pharmaceutical Research

Synthetic Utility

As a boron-containing heterocycle, 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-indazole likely serves as a valuable building block in organic synthesis:

  • Cross-coupling reactions: The boronic ester functionality enables Suzuki-Miyaura coupling reactions for C-C bond formation

  • Functional group interconversion: The boronic ester can be transformed into various functional groups (hydroxyl, halide, amine)

  • Fragment-based drug design: The compound can serve as a functionalized scaffold for medicinal chemistry

Similar boron-containing heterocycles have been documented as important intermediates in organic synthesis, suggesting parallel applications for the target compound.

Structural FeaturePotential Biological Relevance
Indazole coreKinase inhibition, anti-inflammatory properties
Tetrahydropyran groupEnhanced pharmacokinetic properties, blood-brain barrier penetration
Boronic ester moietyProtein interaction, enzyme inhibition (particularly proteases)

The indazole scaffold is found in numerous bioactive compounds, including therapeutic agents with anti-cancer, anti-inflammatory, and antimicrobial properties. The 6-(Tetrahydro-pyran-4-YL)-1H-indazole structure has been studied for its potential biological activities, suggesting that the target compound might exhibit similar properties with additional functionalities introduced by the boronic ester group.

Structure-Activity Relationships and Molecular Modifications

Key Structural Elements

Understanding the structure-activity relationships of 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-indazole requires analysis of its constituent parts:

  • The N1-substituted indazole core provides a scaffold with specific electronic and spatial characteristics

  • The tetrahydropyran substituent offers conformational rigidity and potential hydrogen bond acceptor sites

  • The boronic ester group serves as both a functional handle for further modifications and a potential pharmacophore

PositionPotential ModificationExpected Effect
Indazole coreIntroduction of additional substituents (halogens, alkyl, alkoxy)Modulation of electronic properties
TetrahydropyranReplacement with other heterocycles (tetrahydrofuran, piperidine)Altered solubility and binding properties
Boronic esterConversion to other functional groups or participation in coupling reactionsGeneration of diverse analogues with varied biological profiles

These modifications could potentially yield compounds with enhanced properties for specific applications in medicinal chemistry or materials science.

Current Research Landscape and Future Directions

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